Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
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Overview
Description
Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrroloquinoline structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrroloquinoline core structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Quinolines and quinolones: These compounds are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness
Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
34086-66-3 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
ethyl 7-chloro-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-14(18)17-7-10-5-9-6-11(15)3-4-12(9)16-13(10)8-17/h3-6H,2,7-8H2,1H3 |
InChI Key |
QGRKQWISGPDNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)Cl |
Origin of Product |
United States |
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